Trimethyl(3-(trifluoromethyl)phenyl)silane is an organosilicon compound characterized by its unique trifluoromethyl group attached to a phenyl ring. This compound is significant in organic synthesis, particularly for introducing trifluoromethyl groups into various organic molecules. The compound's molecular formula is , and it has a molecular weight of approximately 218.29 g/mol.
The compound can be synthesized from various precursors, including trimethylsilyl halides and trifluoromethyl-containing reagents. Its synthesis and applications are documented in several patents and scientific literature, indicating its relevance in both academic research and industrial applications.
Trimethyl(3-(trifluoromethyl)phenyl)silane falls under the category of organosilicon compounds, specifically silanes that contain fluorinated groups. It is classified as a silane derivative due to the presence of silicon in its structure.
The synthesis of trimethyl(3-(trifluoromethyl)phenyl)silane can be achieved through several methods:
The synthesis generally requires careful control of temperature and reaction time, often performed at low temperatures (below 0 °C) to minimize side reactions . The use of solvents such as dimethylformamide or dimethylacetamide is common, with zinc or copper bromide serving as catalysts.
Trimethyl(3-(trifluoromethyl)phenyl)silane has a distinct molecular structure where a trifluoromethyl group is substituted at the para position of a phenyl ring attached to a trimethylsilane group.
The compound exhibits unique spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, providing insights into its functional groups and bonding characteristics.
Trimethyl(3-(trifluoromethyl)phenyl)silane participates in various chemical reactions:
These reactions often require specific conditions such as the presence of fluoride sources like tetrabutylammonium fluoride or cesium fluoride to initiate the nucleophilic attack on carbonyl compounds .
The mechanism by which trimethyl(3-(trifluoromethyl)phenyl)silane acts primarily involves the generation of reactive intermediates that can attack electrophilic centers in organic molecules:
This mechanism highlights the compound's utility in organic synthesis, particularly for creating complex molecules with trifluoromethyl groups that enhance biological activity or alter physical properties.
Trimethyl(3-(trifluoromethyl)phenyl)silane is widely used in:
Trimethyl(3-(trifluoromethyl)phenyl)silane represents a structurally significant organosilicon compound where a trimethylsilyl (TMS) group is directly attached to a trifluoromethyl-substituted aromatic ring. This molecular architecture confers unique electronic properties, making it valuable in advanced material science and pharmaceutical synthesis. The strategic placement of the trifluoromethyl group (meta to the silyl moiety) introduces steric and electronic challenges that necessitate precise synthetic methodologies. This section comprehensively details the chemical synthesis, reaction optimization, and industrial-scale production approaches for this compound, drawing on peer-reviewed research and patent literature.
The introduction of the trifluoromethyl (–CF₃) group onto the phenyl ring prior to silylation is a predominant synthetic route. Efficient fluorination agents are critical for this transformation, balancing reactivity, cost, and environmental impact. Fluoroform (HCF₃), a byproduct of Teflon manufacturing, has emerged as an economically and ecologically advantageous fluorination source. In a patented method, fluoroform reacts with potassium styrene under argon atmosphere, generating a stable potassium trifluoromethanide intermediate. This anion subsequently undergoes nucleophilic attack on chlorotrimethylsilane (or hexamethyldisiloxane) to yield trimethyl(trifluoromethyl)silane derivatives. The reaction requires anhydrous conditions and inert gas protection due to the oxygen and moisture sensitivity of the potassium trifluoromethanide [1].
Alternatively, halogen-exchange fluorination using antimony pentachloride (SbCl₅) and bromine (Br₂) activates silicon-bound trifluoromethyl groups. This method transforms trimethyl(trichloromethyl)silane into the corresponding trifluoromethylsilane via a two-step mechanism: bromination at the carbon center followed by fluorine displacement mediated by antimony trifluoride (SbF₃). While effective, this route generates corrosive hydrogen fluoride (HF) as a byproduct, necessitating specialized reactor construction (e.g., Hastelloy-lined equipment) and stringent safety protocols [4].
Table 1: Fluorination Agents for CF₃ Group Installation
Agent | Reaction Conditions | Key Advantages | Limitations |
---|---|---|---|
Fluoroform (HCF₃) | Anhydrous toluene, KStyrene, Ar, 40-60°C | Cost-effective, utilizes industrial byproduct | Requires strict anhydrous conditions |
SbCl₅/Br₂/SbF₃ | Solvent-free, 80-110°C | High conversion efficiency | Corrosive byproducts (HF), specialized equipment needed |
Halogenated precursors (e.g., CCl₃SiMe₃) | Catalytic SbF₃, reflux | Direct functional group transformation | Limited scope for aromatic substrates |
The core C–Si bond formation between the trifluoromethylphenyl ring and the trimethylsilyl group leverages organometallic intermediates. Grignard reagents are particularly effective due to their high nucleophilicity. A robust route involves reacting 3-(trifluoromethyl)phenylmagnesium bromide (generated in situ from the corresponding aryl bromide and magnesium turnings) with chlorotrimethylsilane (Me₃SiCl). This reaction typically proceeds in ethereal solvents (e.g., THF or diethyl ether) at 0°C to room temperature, yielding the target silane after aqueous workup and distillation [7].
A second prominent strategy employs the Ruppert-Prakash reagent (TMSCF₃, trimethyl(trifluoromethyl)silane) in nucleophilic trifluoromethylation reactions. While primarily used for introducing CF₃ groups to carbonyls or imines, its reactivity can be directed toward constructing complex aryl-silicon frameworks. For instance, TMSCF₃ participates in diastereoselective additions to sulfinylimines under fluoride activation, producing intermediates that can be elaborated into functionalized silanes like Trimethyl(3-(trifluoromethyl)phenyl)silane through subsequent functional group manipulations and aromatization [8].
Achieving meta-substitution on the phenyl ring demands precise regiocontrol, often aided by catalysts. Fluoride anions (F⁻), typically sourced from tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), catalyze the activation of silicon electrophiles by forming hypervalent silicate intermediates. This enhances the nucleophilic attack on aryl halides or metallic species. For example, TBAF efficiently catalyzes the coupling between 3-(trifluoromethyl)phenyl nucleophiles and chlorotrimethylsilane, significantly improving yields compared to uncatalyzed reactions [7].
Sodium iodide (NaI) serves as an alternative catalytic activator, particularly effective in difluorocarbene transfer reactions from TMSCF₃. Though primarily studied for cyclopropanation, this principle applies to aromatic systems where NaI facilitates Si-C bond polarization and subsequent electrophilic substitution or addition at the meta position relative to directing groups. Catalytic loadings of 10-20 mol% NaI at 65–110°C enhance reaction rates and regioselectivity for sterically congested aryl precursors [6].
Solvent polarity and reaction temperature critically influence yield and purity. Aprotic solvents like toluene and tetrahydrofuran (THF) are optimal for reactions involving organometallic intermediates (e.g., Grignard reagents). Toluene offers advantages in fluoroform-based syntheses due to its ability to dissolve potassium styrene complexes and facilitate efficient phase separation during workup. Reactions in toluene typically proceed at 40–60°C, balancing kinetics and byproduct minimization [1].
Higher temperatures (80–110°C) are essential for solvent-free fluorinations using SbCl₅/Br₂, promoting fluidity and reagent interaction. However, excessive temperatures risk decomposition of the volatile trimethylsilyl product. Post-reaction purification often leverages solvent stratification: washing with water separates the organic layer (containing the product) from aqueous salts and acids, followed by distillation under reduced pressure to isolate the pure silane [4]. Lower temperatures (0–25°C) are mandatory for reactions with highly reactive organometallics to suppress side reactions like benzylic deprotonation or Wurtz coupling.
Translating laboratory synthesis to industrial production presents challenges in handling hazardous reagents, managing exothermic reactions, and ensuring cost efficiency. Fluoroform utilization addresses environmental and economic concerns by repurposing this potent greenhouse gas. Patented continuous-flow reactors enable safe HCF₃ delivery and reaction with potassium alkoxides/styrenes, minimizing risks associated with gas handling and improving mixing efficiency for the potassium trifluoromethanide intermediate before its reaction with silicon electrophiles [1].
Corrosion resistance remains paramount for SbF₃-mediated routes due to HF generation. Innovations include using lined reactors (e.g., polytetrafluoroethylene or graphite linings) and implementing continuous neutralization systems that immediately trap HF with aqueous bases like potassium carbonate. Purification challenges arise from co-products like trimethylchlorosilane or hexamethyldisiloxane. Fractional distillation under inert atmosphere is the standard solution, exploiting the significant boiling point difference between Trimethyl(3-(trifluoromethyl)phenyl)silane (typically >200°C) and these lower-boiling contaminants (<100°C) [4].
Table 2: Scalability Solutions for Industrial Production
Challenge | Industrial Solution | Technical Benefit |
---|---|---|
HCF₃ gas handling | Continuous-flow reactor design | Improves safety, mixing efficiency, and temperature control |
HF corrosion | Hastelloy/PTFE-lined reactors | Prevents reactor degradation, extends equipment lifespan |
Byproduct separation (e.g., Me₃SiCl, (Me₃Si)₂O) | High-precision fractional distillation | Ensures product purity >98% |
Moisture sensitivity | Closed-loop solvent drying systems | Maintains anhydrous conditions throughout production |
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